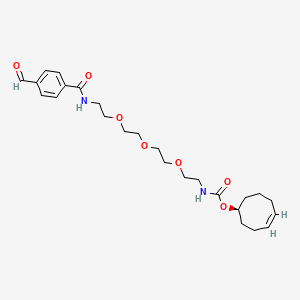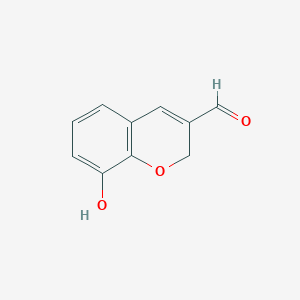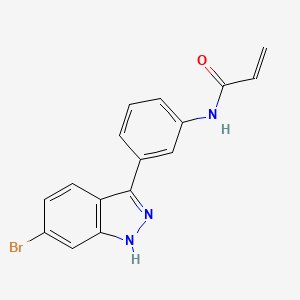![molecular formula C8H20N2O6S4 B11931796 (3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Firibastat, originally known as QGC001, is a prodrug developed by Quantum Genomics. It is designed to treat resistant hypertension by targeting the brain renin-angiotensin system. Firibastat delivers the active compound EC33, a selective and specific inhibitor of aminopeptidase A, which prevents the production of angiotensin III in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Firibastat involves multiple steps, starting with the preparation of the active compound EC33. The synthetic route typically includes the formation of key intermediates through various organic reactions such as condensation, reduction, and protection-deprotection sequences. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Firibastat follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets regulatory standards for pharmaceutical use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Firibastat undergoes several types of chemical reactions, including:
Oxidation: Conversion of intermediates to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis of Firibastat include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the desired transformations.
Major Products Formed
The major product formed from these reactions is the active compound EC33, which is then converted to Firibastat through further chemical modifications. By-products and impurities are minimized through purification techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Firibastat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of aminopeptidase A and its effects on the renin-angiotensin system.
Biology: Investigated for its role in regulating blood pressure and its potential effects on other physiological processes.
Medicine: Primarily used to treat resistant hypertension, with ongoing research exploring its potential in treating other cardiovascular diseases.
Industry: Employed in the development of new antihypertensive drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Firibastat exerts its effects by targeting the brain renin-angiotensin system. It is a prodrug that crosses the blood-brain barrier and is converted into the active compound EC33. EC33 inhibits aminopeptidase A, preventing the conversion of angiotensin II to angiotensin III. Angiotensin III is a key effector peptide that increases blood pressure through central mechanisms. By inhibiting this conversion, Firibastat reduces blood pressure and offers a novel approach to treating hypertension .
Comparación Con Compuestos Similares
Firibastat is unique in its mechanism of action, targeting the brain renin-angiotensin system. Similar compounds include:
Aprocitentan: A dual endothelin receptor antagonist that has shown moderate effectiveness in reducing blood pressure.
Baxdrostat: A selective aldosterone synthase inhibitor with promising results in reducing blood pressure in treatment-resistant hypertension.
Angiotensin-II-receptor blockers (ARBs): Act on the renin-angiotensin-aldosterone system but have different targets and mechanisms compared to Firibastat .
Firibastat stands out due to its central mechanism of action and its potential to treat patients with resistant hypertension who do not respond well to other treatments.
Propiedades
Fórmula molecular |
C8H20N2O6S4 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m1/s1 |
Clave InChI |
HJPXZXVKLGEMGP-HTQZYQBOSA-N |
SMILES isomérico |
C(CS(=O)(=O)O)[C@H](CSSC[C@@H](CCS(=O)(=O)O)N)N |
SMILES canónico |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)


![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
